(E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid
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Description
(E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C20H18N2O7S2 and its molecular weight is 462.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antitumor Effects
Research indicates that derivatives of thioxothiazolidin, closely related to the compound , demonstrate promising anticancer and antiangiogenic properties. For instance, Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and found them to inhibit tumor growth and tumor-induced angiogenesis in a mouse model. These compounds significantly reduced tumor volume and cell number, extending the life span of tumor-bearing mice (Chandrappa et al., 2010). Furthermore, another study by Chandrappa et al. (2009) on similar derivatives showed moderate to strong antiproliferative activity in human leukemia cells, indicating the potential of these compounds in cancer treatment (Chandrappa et al., 2009).
Structural and Spectroscopic Analysis
Rahmani et al. (2017) synthesized and characterized a compound structurally similar to the query compound using various spectroscopic methods and X-ray powder diffraction. Such analyses provide valuable insights into the molecular and solid-state structure of these compounds, which is crucial for understanding their biological activity (Rahmani et al., 2017).
Liquid Crystalline Behaviors
A study by Abdulnabi et al. (2020) explored mesogens bearing furan moiety, similar to the query compound. They found that these compounds displayed liquid crystalline phases, particularly enantiotropic nematic phases, influenced by the number of carbon atoms in the terminal alkoxy tail and the nitro group. Such research highlights the potential of these compounds in the development of new liquid crystal materials (Abdulnabi et al., 2020).
Antimicrobial and Antifungal Activities
Research by Dias et al. (2015) synthesized new carboxylates derived from a Schiff base, related to the query compound, and evaluated their in vitro antimicrobial activities. They found these compounds to have significant activity against various fungi and bacteria, suggesting their potential use in developing new antimicrobial agents (Dias et al., 2015).
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7S2/c1-10(2)17(19(24)25)21-18(23)16(31-20(21)30)9-12-5-7-15(29-12)13-6-4-11(28-3)8-14(13)22(26)27/h4-10,17H,1-3H3,(H,24,25)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCCOYKRQLLLSU-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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